An In-depth Technical Guide to 2-(Isoxazol-3-yl)acetic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Isoxazol-3-yl)acetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(isoxazol-3-yl)acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. We will delve into its physical and chemical properties, explore a detailed synthetic route, and discuss its potential applications, grounded in the broader context of isoxazole-containing compounds in drug discovery.
Core Molecular Characteristics
2-(Isoxazol-3-yl)acetic acid (CAS No. 57612-86-9) is a small molecule featuring a five-membered isoxazole ring linked to an acetic acid moiety. The isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets.[1][2] The carboxylic acid group provides a handle for further chemical modification and imparts acidic properties to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(isoxazol-3-yl)acetic acid is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₃ | [3] |
| Molecular Weight | 127.10 g/mol | [3] |
| Melting Point | 85-85.5 °C | [4] |
| Appearance | Solid (predicted) | - |
| pKa | ~3.6 (Predicted for a similar structure) | [5] |
| Solubility | Soluble in methanol (inferred from analogs) | [5] |
InChI and SMILES Identifiers:
Synthesis of 2-(Isoxazol-3-yl)acetic Acid: A Step-by-Step Protocol
The synthesis of 3-substituted isoxazoles is often achieved through the condensation of a β-dicarbonyl compound with hydroxylamine.[6][7] In the case of 2-(isoxazol-3-yl)acetic acid, a suitable starting material is a β-ketoester, such as ethyl 4-oxo-4-(isoxazol-3-yl)butanoate, which can be subsequently hydrolyzed. A plausible and detailed synthetic protocol is outlined below.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-(Isoxazol-3-yl)acetate
This step involves the cyclization of a β-ketoester with hydroxylamine.
-
Reagents and Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (or a similar β-ketoester)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.
-
To this solution, add the β-ketoester (1 equivalent), for example, ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The causality behind this choice is that the elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to form the isoxazole ring. The basic conditions generated in situ from sodium acetate facilitate the initial nucleophilic attack of hydroxylamine.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL). The use of ethyl acetate is to efficiently extract the desired ester product from the aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(isoxazol-3-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to 2-(Isoxazol-3-yl)acetic Acid
This step involves the saponification of the ester to the corresponding carboxylic acid.
-
Reagents and Materials:
-
Ethyl 2-(isoxazol-3-yl)acetate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (1N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the purified ethyl 2-(isoxazol-3-yl)acetate in a mixture of THF (or methanol) and water in a round-bottom flask.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours. The progress of the hydrolysis should be monitored by TLC. The choice of a hydroxide base is to facilitate the nucleophilic acyl substitution reaction, converting the ester to a carboxylate salt.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid. This protonates the carboxylate salt, precipitating the desired carboxylic acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(isoxazol-3-yl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Caption: Workflow for the two-step synthesis of 2-(isoxazol-3-yl)acetic acid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isoxazole ring protons and the methylene protons of the acetic acid side chain.
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Isoxazole Protons: Two distinct signals in the aromatic region (δ 6.0-9.0 ppm), likely doublets, corresponding to the protons at the C4 and C5 positions of the isoxazole ring.
-
Methylene Protons (-CH₂-): A singlet around δ 3.5-4.0 ppm, integrating to two protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet far downfield (δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (-COOH): A signal in the range of δ 170-180 ppm.
-
Isoxazole Carbons: Three signals in the aromatic region (δ 100-160 ppm) for the three carbons of the isoxazole ring.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=N Stretch (Isoxazole Ring): A band in the region of 1600-1650 cm⁻¹.[8]
-
C-O Stretch: Bands in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 127. Subsequent fragmentation may involve the loss of the carboxyl group (-COOH, 45 Da) or other characteristic fragments of the isoxazole ring.
Reactivity and Potential Applications
The chemical reactivity of 2-(isoxazol-3-yl)acetic acid is dominated by the carboxylic acid functionality and the isoxazole ring.
-
Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for the straightforward synthesis of a variety of derivatives for structure-activity relationship (SAR) studies.[6]
-
Isoxazole Ring Chemistry: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. This property can be exploited in synthetic strategies to generate other heterocyclic systems.[7]
Applications in Drug Discovery
The isoxazole moiety is a key component in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of the isoxazole scaffold is often driven by its favorable physicochemical properties and its ability to act as a bioisostere for other functional groups.
While specific biological activities for 2-(isoxazol-3-yl)acetic acid are not extensively documented, its structural similarity to other biologically active isoxazole derivatives suggests potential for exploration in several therapeutic areas:
-
Anti-inflammatory Agents: Many isoxazole derivatives have been investigated for their anti-inflammatory properties.[4] The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: The isoxazole nucleus is present in several antibacterial and antifungal agents.[9]
-
Enzyme Inhibitors: The structural features of 2-(isoxazol-3-yl)acetic acid make it a candidate for screening against various enzyme targets in drug discovery programs.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole [organic-chemistry.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
